ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with an ethyl ester group at the fourth position and a 3-chlorophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with ethyl glyoxylate in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring.
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Step 1: Formation of Intermediate
- Reactants: 3-chlorobenzoyl chloride, ethyl glyoxylate
- Conditions: Base (triethylamine), solvent (dichloromethane)
- Reaction: [ \text{3-chlorobenzoyl chloride} + \text{ethyl glyoxylate} \rightarrow \text{Intermediate} ]
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Step 2: Cyclization
- Conditions: Heating, solvent (toluene)
- Reaction: [ \text{Intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-1,3-oxazole-4-carboxylate: Lacks the chlorine substituent, leading to different chemical and biological properties.
Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate: The chlorine substituent is at the fourth position, affecting its reactivity and interactions.
Mthis compound: The ethyl ester group is replaced with a methyl ester, altering its solubility and reactivity.
Properties
IUPAC Name |
ethyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMGGDHPMDPGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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